Diethanolamine methoxycinnamate

Description

Properties

CAS No. |

56265-46-4 |

|---|---|

Molecular Formula |

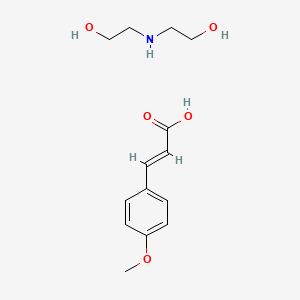

C10H10O3.C4H11NO2 C14H21NO5 |

Molecular Weight |

283.32 g/mol |

IUPAC Name |

2-(2-hydroxyethylamino)ethanol;(E)-3-(4-methoxyphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C10H10O3.C4H11NO2/c1-13-9-5-2-8(3-6-9)4-7-10(11)12;6-3-1-5-2-4-7/h2-7H,1H3,(H,11,12);5-7H,1-4H2/b7-4+; |

InChI Key |

YEAYGXLRPMKZBP-KQGICBIGSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)O.C(CO)NCCO |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)O.C(CO)NCCO |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for Diethanolamine (B148213) Methoxycinnamate Salt Formation

Diethanolamine Methoxycinnamate is chemically defined as the salt formed between the organic base, diethanolamine, and the organic acid, 4-methoxycinnamic acid. nih.gov The primary and most established synthetic route is a direct acid-base neutralization reaction.

In this process, 4-methoxycinnamic acid is reacted with diethanolamine. scispace.com Given that the salt is an ion pair that freely dissociates in water, the reaction is typically carried out in an appropriate solvent system that facilitates the proton transfer from the carboxylic acid group of the methoxycinnamic acid to the nitrogen atom of the diethanolamine. scispace.comresearchgate.net The reaction does not require harsh conditions or complex catalysts, proceeding readily due to the inherent acidity of the carboxylic acid and the basicity of the amine. Under anhydrous conditions and at elevated temperatures of 140–160°C, diethanolamine can react with acids to form ethanolamides; however, for salt formation, milder conditions are employed. scispace.com

The resulting product is a stable salt, this compound, where the two components are linked by an ionic bond. nih.govcosmeticsinfo.org

Table 1: Synthesis of this compound Salt

| Reactant A | Reactant B | Reaction Type | Product |

| 4-Methoxycinnamic Acid | Diethanolamine | Acid-Base Neutralization | This compound |

Exploration of Novel Synthetic Strategies for Amine-Acid Adducts

While the formation of this compound is a direct salt formation, the broader field of amine-acid adduct synthesis is exploring more novel strategies. These methods, though not specifically documented for this particular salt, offer potential alternative pathways. Research into the synthesis of amine adducts focuses on enhancing reaction efficiency, control, and the properties of the final product.

One area of exploration involves the use of catalytic systems to facilitate the interaction between amines and other molecules. For instance, in the synthesis of amine adducts from epoxides, catalysts can activate the nucleophilic amine, facilitating its attack on the epoxide ring and stabilizing the transition state. youtube.com Another approach in modern amine synthesis is reductive amination, where a carbonyl compound reacts with an amine to form an imine, which is then reduced to an amine using various reducing agents like sodium borohydride. libretexts.org

Enzymatic processes are also a promising frontier. The use of enzymes such as transaminases, imine reductases (IREDs), and reductive aminases (RedAms) allows for the highly selective synthesis of chiral amines from carbonyl compounds or carboxylic acids. researchgate.net These biocatalytic methods represent a significant advancement, enabling the direct conversion of stable and renewable carboxylic acids into valuable amines under mild conditions. researchgate.net

Green Chemistry Principles in the Synthesis of Related Methoxycinnamate Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of related methoxycinnamate compounds, particularly esters like 2-ethylhexyl-p-methoxycinnamate (octyl methoxycinnamate). These approaches aim to create more environmentally friendly and economically viable processes.

A prominent example is the use of enzymatic catalysis. Lipase-mediated synthesis provides a green alternative to traditional chemical methods for producing phenolic acid esters. nih.govresearchgate.net Specifically, the enzyme Rhizopus oryzae lipase (B570770) has been successfully used to catalyze the esterification of p-methoxycinnamic acid with 2-ethyl hexanol. nih.govresearchgate.net This biocatalytic method offers several advantages, including high yields (up to 91.3%) under mild temperature conditions (45°C) and the ability to scale up the reaction successfully. nih.govresearchgate.net

Table 2: Comparison of Conventional vs. Green Synthesis of 2-Ethylhexyl-p-methoxycinnamate

| Parameter | Conventional Method (e.g., Perkin Reaction) google.com | Green Method (Enzymatic) nih.govresearchgate.net |

| Catalyst | Acid Anhydrides, Metal Salts | Rhizopus oryzae Lipase |

| Reaction Temp. | High (e.g., 160-180°C) | Mild (e.g., 45°C) |

| Solvent | Often organic solvents | Cyclo-octane (can be more eco-friendly) |

| Yield | Often lower (<70% for intermediate step) | High (up to 91.3%) |

| Byproducts | Can generate significant waste | Minimal byproducts |

This enzymatic approach avoids the harsh conditions and potentially hazardous reagents associated with some traditional synthetic routes, such as the Perkin or Knoevenagel reactions, which are used to produce the p-methoxycinnamic acid precursor. google.com

Catalytic Systems and Reaction Environment Optimization for Cinnamate (B1238496) Ester Amidation (as a comparative study for related amine derivatives)

In contrast to the ionic salt formation of this compound, a different synthetic transformation is the amidation of cinnamate esters to form cinnamic acid amides. This process involves the formation of a covalent amide bond and serves as an important comparative study in the synthesis of related derivatives. The direct amidation of esters is a field of active research, with a focus on developing effective catalytic systems. mdpi.com

Historically, converting esters to amides required harsh conditions. However, modern catalysis has introduced milder and more efficient alternatives. Various catalytic systems have been developed to facilitate this transformation:

Boronic Acid Catalysis : Ortho-substituted boronic acids have been shown to be effective catalysts for amidation reactions. For instance, a PhB(OH)₂/DMAPO catalytic system has been used in the microwave-assisted synthesis of cinnamides. mdpi.com

Transition Metal Catalysis : Transition metals are widely used. Fe(III) chloride salts serve as a low-cost Lewis acid catalyst for direct amidation from esters under solvent-free conditions at moderate temperatures (80°C). mdpi.com Bimetallic systems like Cu-Mn spinel oxides have also been used for the oxidative aminolysis of ethyl esters. mdpi.com

Organocatalysis : Non-metallic catalysts are also employed. 2,2,2-trifluoroethanol (B45653) has been shown to mediate the condensation of unactivated esters and amines, proceeding through a trifluoroethanol-derived active ester intermediate. rsc.org

Amide Coupling Reagents : Reagents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) can be used to activate a carboxylic acid (like cinnamic acid) for subsequent reaction with an amine (like ammonia) to form the amide. sciencemadness.org

These methods highlight the chemical diversity in synthesizing derivatives from a common cinnamic acid backbone. While this compound is formed via a simple ionic interaction, the creation of cinnamamides requires more sophisticated catalytic approaches to forge a robust covalent amide linkage. mdpi.comnih.gov

Table 3: Selected Catalytic Systems for Amide Formation from Esters/Acids

| Catalyst/Reagent | Substrates | Reaction Type | Key Feature |

| Fe(III) Chloride mdpi.com | Esters and Amines | Lewis Acid Catalysis | Low-cost, solvent-free conditions |

| Boronic Acid/DMAPO mdpi.com | Esters and Amines | Co-catalysis | Effective for microwave-assisted synthesis |

| 2,2,2-Trifluoroethanol rsc.org | Esters and Amines | Organocatalysis | Mediates condensation of unactivated esters |

| CDMT sciencemadness.org | Carboxylic Acids and Amines | Amide Coupling | Two-step activation and amidation |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the molecular structure of diethanolamine (B148213) methoxycinnamate in solution. researchgate.netbbhegdecollege.com The resulting spectrum is a composite, showing distinct signals for the diethanolammonium cation and the p-methoxycinnamate anion.

¹H NMR Spectral Interpretation and Configurational Assignment

The ¹H NMR spectrum provides detailed information about the proton environment in the compound. For the diethanolammonium cation, two sets of triplets are typically observed, corresponding to the methylene (B1212753) groups (-CH₂-). hmdb.cabmrb.io The protons of the -OH and secondary amine groups often appear as a broad singlet due to chemical exchange.

The p-methoxycinnamate anion displays characteristic signals for its aromatic and vinylic protons. The aromatic protons on the para-substituted benzene (B151609) ring appear as a pair of doublets, indicative of an AA'BB' system. rsc.org The vinylic protons, =CH-, show two distinct doublets with a large coupling constant (J) of approximately 16.0 Hz, which confirms the trans configuration of the double bond. rsc.org A sharp singlet corresponds to the methoxy (B1213986) (-OCH₃) group protons. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for Diethanolamine Methoxycinnamate

| Moiety | Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| Diethanolammonium | -CH₂-N | ~3.23 | t (triplet) | |

| -CH₂-O | ~3.87 | t (triplet) | ||

| -NH₂⁺, -OH | Variable (broad) | s (singlet) | ||

| p-Methoxycinnamate | -OCH₃ | ~3.80 | s (singlet) | |

| Ar-CH= | ~6.44 | d (doublet) | ~16.0 | |

| =CH-COO⁻ | ~7.70 | d (doublet) | ~16.0 | |

| Aromatic (ortho to -OCH₃) | ~7.37-7.39 | d (doublet) | ||

| Aromatic (ortho to -CH=) | ~7.51-7.52 | d (doublet) |

Note: Predicted values are based on data for individual components and similar structures. Actual shifts may vary depending on solvent and concentration. bmrb.iorsc.org

¹³C NMR and Two-Dimensional NMR Techniques for Carbon Framework Elucidation

¹³C NMR spectroscopy complements the proton data by defining the carbon skeleton. The diethanolammonium moiety is expected to show two signals for its non-equivalent methylene carbons. bmrb.iochemicalbook.com The p-methoxycinnamate anion will exhibit signals for the carboxylate carbon (C=O), the two vinylic carbons, the four distinct aromatic carbons, and the methoxy carbon. researchgate.net

Two-dimensional (2D) NMR techniques are instrumental in confirming assignments.

COSY (Correlation Spectroscopy) would show correlation between the two adjacent methylene groups in the diethanolammonium ion and between the two vinylic protons in the p-methoxycinnamate anion.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with its directly bonded carbon, confirming the C-H attachments. bmrb.io

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Moiety | Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| Diethanolammonium | -CH₂-N | ~51.6 |

| -CH₂-O | ~59.2 | |

| p-Methoxycinnamate | -OCH₃ | ~55.0 |

| Vinylic (-CH=) | ~115-120 | |

| Aromatic | ~114-130 | |

| Vinylic (-CH=) | ~140-145 | |

| Aromatic (C-O) | ~160 | |

| Carboxylate (-COO⁻) | ~170-175 |

Note: Predicted values are based on data for individual components and similar structures. bmrb.iocapes.gov.br

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Vibrational spectroscopy probes the functional groups present in the molecule through their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Analysis for Functional Group Identification

The FTIR spectrum of this compound displays absorption bands characteristic of both its constituent ions. The diethanolammonium portion is identified by a very broad absorption in the 3200-3400 cm⁻¹ region, arising from overlapping O-H and N-H stretching vibrations. researchgate.netnih.gov C-H stretching vibrations appear just below 3000 cm⁻¹. ieeesem.com

The p-methoxycinnamate anion shows aromatic C-H stretching above 3000 cm⁻¹. A key feature is the strong asymmetric stretching vibration of the carboxylate group (-COO⁻) around 1550-1610 cm⁻¹. The C=C stretching of the alkene appears near 1636 cm⁻¹. chegg.com The C-O-C stretching from the ether group is typically found in the 1250-1000 cm⁻¹ range. researchgate.netresearchgate.net

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group / Moiety |

|---|---|---|

| 3400-3200 (broad) | O-H and N-H stretch | -OH, -NH₂⁺ (Diethanolammonium) |

| ~3060 | Aromatic C-H stretch | p-Methoxycinnamate |

| 2940-2850 | Aliphatic C-H stretch | Diethanolammonium |

| ~1710 | C=O stretch (if esterified) | Ester (for comparison) ieeesem.comchegg.com |

| ~1636 | C=C stretch | Alkene (p-Methoxycinnamate) chegg.com |

| 1610-1550 | Asymmetric -COO⁻ stretch | Carboxylate (p-Methoxycinnamate) |

| 1450-1400 | Symmetric -COO⁻ stretch | Carboxylate (p-Methoxycinnamate) |

| ~1250 and ~1030 | C-O-C stretch | Ether (p-Methoxycinnamate) researchgate.net |

| ~1170 | C-N stretch | Amine (Diethanolammonium) |

Note: Values are approximate and based on data for similar structures.

Confocal Raman Spectrometry for Molecular Vibrational Analysis

Raman spectroscopy, which detects vibrations that cause a change in polarizability, provides complementary information. It is particularly effective for analyzing non-polar bonds. The spectrum of this compound would be dominated by signals from the p-methoxycinnamate anion. Strong bands are expected for the aromatic ring breathing modes and the C=C vinyl stretch. researchgate.net The symmetric carboxylate stretch is also typically Raman active. Signals from the diethanolammonium cation are generally weaker but may be observable. chemicalbook.com

Table 4: Characteristic Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group / Moiety |

|---|---|---|

| ~1630 | C=C stretch | Alkene (p-Methoxycinnamate) |

| ~1600 | Aromatic ring stretch | p-Methoxycinnamate |

| ~1400 | Symmetric -COO⁻ stretch | Carboxylate (p-Methoxycinnamate) |

| ~1173 | C-H bend | Alkene (p-Methoxycinnamate) researchgate.net |

Note: Predicted values based on data for similar structures.

Mass Spectrometry (MS) in Molecular and Fragmentation Identification

Mass spectrometry (MS) is used to determine the mass-to-charge ratio (m/z) of the ionic species and their fragments. For a salt like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are required. sciex.comwiley.com The analysis is typically performed in both positive and negative ion modes.

In positive ion mode (ESI+), the diethanolammonium cation would be observed as a protonated molecule [M+H]⁺ at an m/z of approximately 106.1. In negative ion mode (ESI-), the p-methoxycinnamate anion would be detected at an m/z of approximately 177.1.

Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of these parent ions to further confirm their structures. The fragmentation of the diethanolammonium ion often involves the neutral loss of water (H₂O) or ethylene (B1197577) oxide (C₂H₄O). nist.gov The fragmentation of the p-methoxycinnamate anion typically proceeds through the loss of carbon dioxide (CO₂) or a methyl radical (•CH₃) from the methoxy group. libretexts.org

Table 5: Predicted ESI-MS Data for this compound

| Ionization Mode | Parent Ion | Predicted m/z | Key Fragment Ions | Predicted Fragment m/z |

|---|---|---|---|---|

| ESI (+) | [Diethanolamine+H]⁺ | 106.1 | [M+H - H₂O]⁺ | 88.1 |

| [M+H - C₂H₄O]⁺ | 62.1 | |||

| ESI (-) | [p-Methoxycinnamic acid-H]⁻ | 177.1 | [M-H - CH₃]⁻ | 162.1 |

| [M-H - CO₂]⁻ | 133.1 |

Note: m/z values are for the most abundant isotope.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Degradation Product Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify the components of a mixture. In the context of this compound, GC-MS plays a vital role in assessing its purity and identifying any potential degradation products that may form upon exposure to factors like UV radiation.

The degradation of cinnamate (B1238496) derivatives, including this compound, can occur through various pathways. One of the well-documented degradation processes for cinnamates is trans-cis isomerization upon irradiation, which can lead to a loss of absorption and efficacy. nih.gov While specific GC-MS studies detailing the full degradation profile of this compound are not extensively published in the provided results, the general principles of using GC-MS for such analyses are well-established. For instance, GC analysis is mentioned as a method to confirm the presence of the desired product in the synthesis of related compounds. google.com

The stability of sunscreen agents is a critical factor, as degradation can not only reduce the product's effectiveness but also lead to the formation of new, potentially harmful compounds. The degradation of other UV filters, such as Octyl Methoxycinnamate, has been noted to produce deleterious products upon exposure to light. qub.ac.uk Therefore, profiling the degradation products of this compound using GC-MS is an essential step in ensuring its quality and safety in formulations.

It is important to note that the packaging and formulation can also influence the stability of UV filters. The solubility of many liquid UV filters in polymers used for packaging can lead to migration of the filter into the plastic, thereby reducing its concentration in the sunscreen formulation and potentially degrading the packaging material. epdf.pub

Laser-Interfaced Mass Spectrometry (LIMS) for Intrinsic Photochemical Studies

Laser-Interfaced Mass Spectrometry (LIMS) techniques, such as laser flash photolysis, are instrumental in studying the intrinsic photochemical properties of molecules like this compound. These methods allow for the investigation of transient species and photochemical reactions that occur on very short timescales.

Studies on related cinnamate compounds have utilized laser flash photolysis to investigate photoisomerization processes. For instance, the cis-trans isomerization of a similar compound, 2-ethylhexyl-p-methoxycinnamate (2-EHMC), has been shown to occur in less than a microsecond following light absorption. dur.ac.uk This research also determined the quantum yields of isomerization in various solvents, indicating that no other significant species were formed during this process. dur.ac.uk

Understanding the photochemical behavior of this compound is crucial as it directly relates to its function as a UV filter. The absorption of UV radiation leads to an excited state, and the subsequent dissipation of this energy determines the compound's photostability and efficiency. The formation of long-lived triplet states can lead to the generation of reactive oxygen species (ROS), which can be damaging. dur.ac.uk While specific LIMS studies on this compound are not detailed in the provided search results, the techniques are highly relevant for elucidating its photochemical pathways.

Higher-Energy Collisional Dissociation Mass Spectrometry (HCD-MS) for Fragmentation Pathway Elucidation

Higher-Energy Collisional Dissociation Mass Spectrometry (HCD-MS) is a fragmentation technique used in mass spectrometry to break down molecules into smaller fragments. By analyzing the patterns of these fragments, it is possible to deduce the structure of the original molecule and understand its fragmentation pathways.

While specific HCD-MS data for this compound was not found in the provided search results, this technique would be invaluable for its structural characterization. The fragmentation pattern would provide detailed information about the connectivity of the atoms within the molecule, confirming the structure of the diethanolamine and methoxycinnamate moieties and their linkage. This is particularly important for distinguishing between isomers and for identifying unknown degradation products. The principles of using mass spectrometry for such structural elucidation are well-established in the analysis of organic compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis and Absorption Characteristics

UV-Vis spectroscopy is a fundamental technique for characterizing UV filters like this compound, as it directly measures the absorption of UV radiation across a range of wavelengths. This analysis reveals the compound's chromophoric properties and its effectiveness in absorbing specific regions of the UV spectrum.

This compound is classified as a UVB filter, meaning it primarily absorbs radiation in the 290-320 nm range. qub.ac.ukcanada.ca Cinnamate derivatives, in general, are known for their UVB absorption, which is attributed to the electron delocalization within the cinnamoyl chromophore. nih.gov The absorption range of cinnamates is typically narrow. nih.gov

The UV absorption spectrum of a compound is characterized by its wavelength of maximum absorbance (λmax) and its molar extinction coefficient (ε), which is a measure of how strongly the compound absorbs light at that wavelength. For some cinnamoyl derivatives, the presence of additional auxochromes, such as methoxy groups on the phenyl ring, can cause significant changes in UV absorption properties, sometimes resulting in two absorption peaks in both the UVB and UVA regions. nih.gov

The table below summarizes the UV absorption characteristics of this compound based on available information.

| Property | Value | Reference |

| UV Filter Type | UVB | qub.ac.ukcanada.ca |

| Wavelength Range | 290-320 nm | scribd.com |

This table is based on general information for UVB filters and cinnamates, as specific λmax and ε values for this compound were not available in the provided search results.

X-ray Diffraction (XRD) and Crystallographic Studies

X-ray Diffraction (XRD) is a powerful technique for determining the solid-state structure of crystalline materials. For compounds that can exist in a solid form, XRD provides precise information about the arrangement of atoms and molecules in the crystal lattice.

While specific X-ray crystallographic data for this compound itself was not found in the provided search results, the importance of crystal structure in the context of related compounds is acknowledged. For instance, the stability of certain formulations has been confirmed using X-ray powder diffraction (XRD). qub.ac.uk Furthermore, official pharmacopeial standards sometimes require that the X-ray diffraction pattern of a substance conforms to that of a reference standard. uspnf.com

The crystal structure can influence various physical properties of a compound, including its solubility, melting point, and stability. For UV filters, the solid-state structure can be relevant for formulation development and long-term stability.

Photochemistry and Photodegradation Mechanisms

Photoisomerization Dynamics: cis-trans Interconversion and Equilibrium

Upon absorption of UVB radiation, the thermodynamically stable trans-isomer of the methoxycinnamate moiety undergoes a highly efficient conversion to its cis-isomer. wikipedia.org This process leads to the establishment of a photostationary state, a dynamic equilibrium where the rates of trans-to-cis and cis-to-trans isomerization are equal. researchgate.netnih.gov The Z-isomer (cis) has a lower molar extinction coefficient and its absorption maximum is shifted to a shorter wavelength (hypsochromic shift) compared to the E-isomer (trans), which reduces its effectiveness as a UVB filter. wikipedia.orgresearchgate.net For instance, the molar extinction coefficient of 2-ethylhexyl 4-methoxycinnamate can decrease from 23,300 mol⁻¹ cm⁻¹ at 311 nm to 12,600 mol⁻¹ cm⁻¹ at a maximum of 301 nm after isomerization. researchgate.net

Differentiation between the E and Z isomers can be achieved using spectroscopic techniques like ATR-FT-IR, where a peak around 981 cm⁻¹, corresponding to the C-H rocking deformation of the vinyl group, is present only in the E-configuration. nih.gov

The kinetics of photoisomerization and the position of the photostationary state are significantly influenced by the surrounding environment, such as the solvent polarity and the state of aggregation. researchgate.netnih.gov

Solvent Polarity: In dilute solutions, the ratio of trans to cis isomers at the photostationary state is solvent-dependent due to variations in the isomerization quantum yield. researchgate.netnih.gov Studies on 2'-ethylhexyl-4-methoxycinnamate (EHMC) in water-in-oil emulsions show that the rate of photoreaction increases with decreasing polarity of the surrounding oil phase. rsc.org This is attributed to the higher molar fraction of the more strongly absorbing trans-isomer at lower polarities, leading to greater photon absorption. rsc.org

Aggregation: When molecules of methoxycinnamate are aggregated, as in a neat film or colloidal suspension, the photochemical behavior changes dramatically. researchgate.netnih.gov Aggregation can lead to irreversible photodegradation pathways that are not observed in dilute solutions. researchgate.netnih.gov

Molecular Constraint: Grafting p-methoxycinnamate chromophores onto a silicone polymer has been shown to reduce the extent of E to Z isomerization compared to the free molecule (OMC). nih.gov This suggests that restricting the molecular motion of the chromophore can enhance its photostability by inhibiting the isomerization pathway.

Table 1: Environmental Effects on Methoxycinnamate Isomerization

| Condition | Observation | Reference |

|---|---|---|

| Decreasing Solvent Polarity | Increased rate of photoreaction. | rsc.org |

| Dilute Solution | Reversible isomerization dominates; photostationary state is solvent-dependent. | researchgate.netnih.gov |

| Aggregated State | Irreversible photodegradation occurs alongside isomerization. | researchgate.netnih.gov |

| Polymer Grafting | Reduced E to Z isomerization. | nih.gov |

Excited State Dynamics and Energy Dissipation Pathways

Following the absorption of a photon, the methoxycinnamate molecule is promoted to an electronically excited state. The subsequent de-excitation pathways determine the molecule's photochemical fate. The primary energy dissipation pathway for methoxycinnamates in their monomeric form is the rapid and efficient trans-cis isomerization, which occurs on a picosecond timescale. researchgate.netnih.gov

Laser flash photolysis (LFP) is a powerful technique used to study short-lived transient species like excited states and free radicals. scielo.br Investigations into octyl methoxycinnamate (OMC) and its aggregates reveal that the isomeric forms in dilute solution have very short-lived excited states (lifetimes < 30 ps). researchgate.netnih.gov However, when OMC is aggregated, photoproduct species with much longer-lived excited states (lifetimes > 1 ns) are formed. researchgate.netnih.gov These long-lived transients are capable of further photochemical reactions.

The initial photoexcitation promotes the molecule to an excited singlet state (S₁). For monomeric methoxycinnamates, the dominant deactivation pathway is isomerization within the singlet state manifold. researchgate.net This efficient, non-radiative decay pathway is a key feature of its photostability.

However, intersystem crossing (ISC) from the excited singlet state to a triplet state (T₁) can also occur. The involvement of the triplet state becomes more significant in aggregated forms of the molecule. researchgate.netnih.gov Characterization of these aggregates shows that they can sensitize the formation of singlet oxygen upon excitation, a highly reactive species that can lead to further degradation. researchgate.netnih.gov The energy levels of the lowest excited singlet (S₁) and triplet (T₁) states of octyl methoxycinnamate are higher than those of other UV absorbers like ethylhexyl methoxycrylene (EHMCR), which allows EHMCR to act as a quencher for the excited states of OMC, thereby improving its photostability. researchgate.netnih.gov

Irreversible Photodegradation Pathways and Product Identification

While reversible photoisomerization is the main photochemical process in dilute solutions, irreversible photodegradation becomes prominent upon prolonged irradiation or when the molecules are aggregated. researchgate.netnih.govresearchgate.net These degradation pathways lead to a permanent loss of UV absorption and the formation of various photoproducts.

One of the major irreversible photodegradation routes is a [2+2] cycloaddition reaction between two methoxycinnamate molecules. rsc.org This dimerization process is a second-order reaction and is particularly relevant in environments where the concentration of the UV filter is high. rsc.org

Gas-phase laser photodissociation studies on protonated octyl methoxycinnamate ([OMC·H]⁺) have identified key photofragments. nih.govmdpi.com The major fragments observed correspond to cleavages around the ester group. nih.gov In-solution studies have identified several stable end-products resulting from the photodegradation of OMC.

The primary identified photodegradation products include:

Cyclobutane dimers: As a result of [2+2] cycloaddition, different isomeric dimers can form. The major stable dimers identified are an α-truxillate (from a head-to-tail dimerization) and a δ-truxinate (from a head-to-head dimerization). rsc.org

4-Methoxybenzaldehyde (B44291) researchgate.netrsc.org

2-Ethylhexanol (from the alcohol portion of OMC) rsc.org

Oxidized and hydroxylated isomers (in aqueous solutions)

Table 2: Identified Photodegradation Products of the Methoxycinnamate Chromophore

| Product | Formation Pathway | Reference |

|---|---|---|

| α-Truxillate | [2+2] Cycloaddition (Head-to-Tail) | rsc.org |

| δ-Truxinate | [2+2] Cycloaddition (Head-to-Head) | rsc.org |

| 4-Methoxybenzaldehyde | Fragmentation | researchgate.netrsc.org |

| Oxidized/Hydroxylated Isomers | Photo-oxidation in aqueous solution |

Influence of Microenvironment and Aggregation States on Photoreactivity

The photochemical fate of Diethanolamine (B148213) methoxycinnamate is critically dependent on its immediate environment. nih.govrsc.org

In Dilute Solution: In organic solvents, the primary photochemical event is reversible trans-cis isomerization. The molecule is relatively stable against irreversible degradation, and a photostationary state between the two isomers is quickly reached. nih.govrsc.orgresearchgate.net

In Aggregated States: When the molecules are aggregated, such as in a neat film or as colloidal suspensions in water, the photochemical behavior changes dramatically. nih.govrsc.org Irreversible photodegradation becomes the dominant pathway, leading to a complex mixture of photoproducts, including photodimers and species that absorb into the UVA region. nih.govrsc.orgresearchgate.net These UVA-absorbing photoproducts have been shown to possess long-lived excited states and can sensitize the formation of singlet oxygen, a reactive species that can further promote degradation. nih.govrsc.orgresearchgate.net This demonstrates that aggregation not only opens up new reaction channels like dimerization but also can lead to products that actively contribute to further photo-instability.

| Environment | Dominant Photochemical Process | Key Observations | References |

|---|---|---|---|

| Dilute Organic Solution | trans-cis Isomerization | Reaches a photostationary state; highly resistant to further degradation. | nih.govrsc.orgresearchgate.net |

| Aggregated State (Film, Aqueous Suspension) | Irreversible Photodegradation | Formation of photodimers and other photoproducts; some products absorb in the UVA range and can sensitize ROS formation. | nih.govrsc.orgresearchgate.net |

Theoretical and Computational Approaches to Photochemical Processes

To gain deeper insight into the complex photochemical reactions of cinnamate (B1238496) derivatives, theoretical and computational methods are employed. These approaches can model reaction pathways and predict the reactivity of molecules in their ground and excited states.

Density Functional Theory (DFT) has proven to be a powerful tool for studying the photodimerization and electronic properties of cinnamic acid derivatives. nih.govscielo.org.mx DFT calculations can be used to:

Model Reaction Intermediates: For the photodimerization of cinnamates, DFT can calculate the energy of the possible triplet biradical intermediates, showing which precursors are energetically favored and thus lead to the major observed products. nih.gov

Explain Regioselectivity: By analyzing the interaction of frontier molecular orbitals (HOMO and LUMO) of the reacting molecules in their ground and excited states, DFT can account for the high regioselectivity observed in cycloaddition reactions. nih.gov

Analyze Electronic Structure: DFT calculations help in understanding the character of the excited states (e.g., ππ* character), which is crucial for predicting photochemical behavior. rsc.org These calculations can also correlate with experimental spectroscopic data, such as vibrational and NMR spectra, to confirm structural assignments. scielo.org.mx

Predict Reaction Sites: The calculation of reactivity indices, such as Fukui functions, can help identify the most susceptible sites in a molecule for electrophilic or radical attack, as seen in studies of degradation by species like hypochlorite. researchgate.net

Environmental Transformation and Degradation Pathways

Biodegradation Kinetics and Mechanistic Studies

Diethanolamine (B148213) has been shown to be readily biodegradable in various studies. For instance, the U.S. Environmental Protection Agency (EPA) has noted that diethanolamine is not expected to persist in the environment due to its rapid biodegradation. santos.com Studies have demonstrated that it can be degraded by activated sludge, with significant removal observed in wastewater treatment plant simulations. santos.com

The methoxycinnamate moiety is also susceptible to microbial degradation. Research on related cinnamate (B1238496) esters suggests that the ester bond can be cleaved by microbial esterases, releasing methoxycinnamic acid and the corresponding alcohol. Methoxycinnamic acid can then be further metabolized by microorganisms.

Table 1: Inferred Biodegradation Characteristics of Diethanolamine Methoxycinnamate

| Component | Inferred Biodegradability | Potential Degradation Pathway |

| Diethanolamine | Readily biodegradable | Oxidation and mineralization |

| Methoxycinnamic Acid | Biodegradable | Cleavage of the ester bond, followed by aromatic ring cleavage |

| This compound (whole molecule) | Likely biodegradable | Initial hydrolysis of the ester linkage, followed by degradation of the individual components |

Photochemical Degradation in Aqueous and Atmospheric Compartments

Photochemical degradation, or photolysis, is a significant transformation pathway for many organic compounds in the environment, driven by the energy of sunlight. For this compound, this process is particularly relevant in sunlit surface waters and potentially in the atmosphere.

Studies on other methoxycinnamate-based UV filters, such as ethylhexyl methoxycinnamate (EHMC), provide a strong indication of the potential photochemical behavior of this compound. researchgate.netuts.edu.aunih.gov The primary photochemical reaction for cinnamate derivatives upon exposure to UV radiation is photoisomerization from the trans-isomer to the cis-isomer. researchgate.net This isomerization can lead to a decrease in the compound's ability to absorb UV radiation. researchgate.net

Further UV exposure can lead to the formation of various photoproducts. For EHMC, identified photoproducts include 4-methoxybenzaldehyde (B44291) and cyclodimers formed through [2+2] cycloaddition reactions. researchgate.net It is plausible that this compound would undergo similar transformations, leading to the formation of 4-methoxybenzaldehyde and various dimeric structures. The presence of reactive oxygen species (ROS) in natural waters, such as hydroxyl radicals, can also contribute to the indirect photodegradation of the molecule. uts.edu.au

In the atmosphere, volatile organic compounds can be degraded by gas-phase reactions with hydroxyl radicals. While the volatility of this compound is expected to be low, any portion that does enter the atmosphere would likely be susceptible to this degradation pathway.

Hydrolytic Stability and Identification of Transformation Products

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For this compound, the ester linkage is the primary site for potential hydrolysis. The rate of hydrolysis is dependent on pH and temperature.

The hydrolytic stability of esters is influenced by their chemical structure. researchgate.net Generally, ester hydrolysis can be catalyzed by both acids and bases. In neutral environmental waters (pH ~7), the hydrolysis of many esters is slow. However, under alkaline or acidic conditions, the rate of hydrolysis can increase significantly.

For this compound, hydrolysis would result in the formation of diethanolamine and methoxycinnamic acid. google.comgoogleapis.com

Reaction: this compound + H₂O ⇌ Diethanolamine + Methoxycinnamic acid

The stability of the ester bond in cinnamate esters has been investigated in various studies. google.comresearchgate.net These studies indicate that the rate of hydrolysis is influenced by the specific alcohol and acid moieties of the ester. While specific data for this compound is limited, it is expected to exhibit pH-dependent hydrolytic behavior typical of other cinnamate esters.

Table 2: Expected Hydrolytic Transformation of this compound

| Reactant | Condition | Products |

| This compound | Acidic or Alkaline pH | Diethanolamine, Methoxycinnamic Acid |

| This compound | Neutral pH | Slow hydrolysis |

Sorption and Desorption Dynamics in Environmental Matrices

The tendency of a chemical to attach to (sorb) and detach from (desorb) solid particles in the environment, such as soil and sediment, is a critical factor in determining its mobility and bioavailability. youtube.com The sorption behavior of this compound will be governed by its physicochemical properties and the characteristics of the environmental matrix.

This compound is a polar and water-soluble compound. nih.gov Generally, polar organic compounds have a lower tendency to sorb to organic carbon in soil and sediment compared to nonpolar compounds. acs.org The sorption of polar compounds is often influenced by more specific interactions, such as hydrogen bonding and cation exchange, with mineral surfaces and functional groups on organic matter. youtube.com

Given its polarity, the sorption of this compound to soils and sediments is likely to be limited, particularly in matrices with low organic carbon content. nih.govmuni.cz However, the presence of clay minerals and specific functional groups on soil organic matter could lead to some degree of sorption. The desorption process would be expected to be relatively rapid, allowing the compound to be released back into the aqueous phase.

Mobility and Transport Phenomena in Aquatic and Terrestrial Systems

The mobility of this compound in the environment is directly related to its high water solubility and relatively low sorption potential. nih.gov In aquatic systems, it is expected to be highly mobile and transported with the flow of water. Its presence in the water column makes it susceptible to photodegradation and biodegradation.

In terrestrial systems, the high water solubility of this compound suggests a high potential for leaching through the soil profile and into groundwater. bohrium.comresearchgate.net The extent of leaching will be influenced by factors such as soil type, rainfall intensity, and the rate of degradation. Soils with higher organic matter and clay content may retard its movement to some extent due to sorption. nih.govmuni.cz

The transport of this compound is a key consideration for its potential to contaminate water resources. Its mobility, coupled with its use in consumer products, suggests that it could be widely distributed in the environment following its release.

Advanced Analytical Techniques for Environmental Metabolite Profiling

The detection and quantification of this compound and its degradation products in complex environmental matrices require sophisticated analytical techniques. researchgate.netspringernature.comtechnologynetworks.com High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful tool for this purpose. springernature.comcolab.ws

For the analysis of this compound and its polar metabolites, such as diethanolamine and methoxycinnamic acid, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often the method of choice. tajhizkala.irlcms.czlcms.cz This technique offers high sensitivity and selectivity, allowing for the detection of trace levels of these compounds in water, soil, and biological samples. The use of specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode enhances the confidence in the identification and quantification of the target analytes. tajhizkala.irlcms.czlcms.cz

Sample preparation is a critical step in the analytical workflow and may involve solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances from the sample matrix. springernature.comcolab.ws For the analysis of potential volatile degradation products, gas chromatography-mass spectrometry (GC-MS) may be employed, often requiring a derivatization step to increase the volatility of the analytes. researchgate.net

The development of robust analytical methods is essential for monitoring the environmental concentrations of this compound and its transformation products, which is fundamental for a comprehensive environmental risk assessment. researchgate.netmdpi.com

Theoretical Chemistry and Computational Modeling

Electronic Structure Calculations for Diethanolamine (B148213) Methoxycinnamate and Related Cinnamates

Electronic structure calculations are fundamental to understanding the chemical and physical properties of molecules. For Diethanolamine Methoxycinnamate and other cinnamates, these calculations reveal the distribution of electrons and the nature of chemical bonds, which in turn determine their reactivity and spectroscopic characteristics.

Density Functional Theory (DFT) is a commonly employed method for these calculations. For instance, the B3LYP functional with a 6-311G basis set has been used to compute the electronic properties of various cinnamate (B1238496) derivatives. tandfonline.com Such calculations can elucidate the impact of different substituents on the aromatic ring on the molecule's electronic properties. nih.gov Studies on methoxy-substituted 2-ethylhexylcinnamates have shown that the position of the methoxy (B1213986) group significantly influences the electronic state ordering, which correlates with their photophysical properties. rsc.org A meta-methoxy substitution, for example, leads to a splitting of the two lowest ππ* states, resulting in strong fluorescence, whereas a para-substitution results in nearly degenerate states and fluorescence quenching. rsc.org

These computational approaches provide a theoretical framework for understanding the structure-property relationships in cinnamates, guiding the synthesis of new compounds with desired electronic and photophysical characteristics.

Conformational Analysis and Molecular Dynamics Simulations of Cinnamate Derivatives

The three-dimensional structure and flexibility of molecules are critical to their function. Conformational analysis and molecular dynamics (MD) simulations are powerful tools to explore the possible shapes (conformations) a molecule can adopt and how it moves over time. youtube.comyoutube.com

MD simulations have been extensively used to study the behavior of cinnamate derivatives in various environments. tandfonline.comyoutube.comnih.gov These simulations can reveal how the molecule interacts with its surroundings, such as solvent molecules or biological targets. For example, MD simulations have been used to study the stability of cinnamate derivatives within the active site of enzymes, providing insights into their potential as enzyme inhibitors. tandfonline.comnih.gov By simulating the system at an atomic level, researchers can observe the dynamic interactions and conformational changes that are not accessible through experimental methods alone. youtube.comnih.gov

The results from conformational analysis and MD simulations are crucial for understanding how these molecules behave in real-world applications and for designing new derivatives with improved performance. These methods can predict the most stable conformations and the flexibility of the molecule, which are key determinants of its biological activity and physical properties.

| Parameter | Description | Typical Software/Method | Relevance to Cinnamates |

|---|---|---|---|

| Force Field | A set of empirical energy functions used to calculate the potential energy of a system of atoms. | AMBER, CHARMM, GROMOS | Determines the accuracy of the simulated molecular motions and interactions. |

| Solvent Model | Representation of the solvent molecules in the simulation. | TIP3P, SPC/E | Crucial for accurately simulating the behavior of cinnamates in solution. |

| Simulation Time | The duration of the simulation. | Nanoseconds to microseconds | Longer simulations can capture slower conformational changes and rare events. |

| Ensemble | The statistical mechanical ensemble used in the simulation (e.g., NVT, NPT). | - | Determines the thermodynamic conditions of the simulation (constant temperature, pressure, etc.). |

Host-Guest Interaction Modeling with Encapsulating Materials (e.g., zeolites, polymers)

The encapsulation of molecules like cinnamates within host materials such as zeolites or polymers can significantly alter their properties and stability. Computational modeling is instrumental in understanding these host-guest interactions. researchgate.netnsf.gov

Molecular docking and MD simulations can be used to model the encapsulation process and to predict the binding affinity and orientation of the guest molecule within the host. researchgate.net These models can help in designing host-guest systems with specific properties, such as controlled release or enhanced photostability of the encapsulated cinnamate. For zeolites, the guest-host interaction energy (GHIE) is a key predictor of the tendency of an organic structure-directing agent (OSDA) to promote the crystallization of a particular zeolite topology. nsf.govkisti.re.kr Computational studies have explored the reliability of GHIE in predicting OSDA preferences for different zeolite structures. nsf.govkisti.re.kr

By understanding the interactions at a molecular level, researchers can rationally design and select appropriate host materials for specific cinnamate derivatives, leading to the development of advanced materials for various applications. rsc.org

Quantum Chemical Characterization of Excited States and Energy Landscapes

The interaction of molecules with light is governed by their excited electronic states. Quantum chemical methods are essential for characterizing these excited states and the potential energy landscapes that dictate the molecule's photochemical and photophysical behavior. researchgate.netyoutube.com

Methods such as Time-Dependent Density Functional Theory (TD-DFT) are widely used to calculate the energies and properties of excited states. arxiv.orgnih.gov These calculations can predict the absorption and emission spectra of molecules, as well as the pathways for non-radiative decay, such as internal conversion and intersystem crossing. rsc.org For instance, semi-empirical quantum mechanical calculations have been used to confirm the ordering of electronic states and to explain the differences in fluorescence quantum yields among various methoxy-substituted cinnamates. rsc.org

A detailed understanding of the excited-state properties is crucial for applications where the interaction with light is important, such as in sunscreens or photostabilizers. Quantum chemical calculations provide a powerful tool to predict and interpret the photochemistry of this compound and related compounds. researchgate.net

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can accurately predict various spectroscopic properties, which can then be compared with experimental data to validate the theoretical models. rsc.org This synergy between computation and experiment is a powerful approach for chemical characterization.

For cinnamate derivatives, computational methods can predict spectroscopic data such as UV-Vis, FT-IR, and NMR spectra. nih.gov For example, DFT calculations have been used to predict the UV-Vis spectra of cinnamates, which correlate with their electronic transitions. tandfonline.com Similarly, the vibrational frequencies calculated from quantum chemical methods can be used to interpret experimental FT-IR and Raman spectra, providing insights into the molecular structure and bonding. nih.gov

Interactions with Advanced Materials and Complex Matrices

Encapsulation Strategies for Enhanced Photochemical Stability

Encapsulation serves as a critical strategy to protect light-sensitive molecules like cinnamate (B1238496) derivatives from photodegradation. By creating a physical barrier, the encapsulating material can improve the photostability and control the release of the active compound. nih.govresearchgate.net

Complex coacervation is a versatile microencapsulation method based on the electrostatic interaction between two oppositely charged polyelectrolytes in an aqueous solution. nih.govresearchgate.net This process leads to a phase separation, forming a polymer-rich phase (the coacervate) that can enrobe a core material, such as an oil-soluble UV filter. scielo.br

The procedure typically involves creating an emulsion of the core material within a solution of one biopolymer. The second, oppositely charged biopolymer is then added, causing the coacervate to form and deposit around the emulsion droplets. nih.gov The resulting microcapsule walls can be hardened through crosslinking, using agents like glutaraldehyde (B144438) or the enzyme transglutaminase, to enhance their mechanical and thermal resistance. scielo.br

Key advantages of this technique include its high encapsulation efficiency (often up to 99%), the use of biodegradable and food-grade biopolymers, and mild processing conditions at ambient temperatures. nih.govresearchgate.net Biopolymers commonly employed include gelatin, gum arabic, chitosan, and various plant proteins, which are selected based on their charge density and chain characteristics. scielo.brnih.gov For a hydrophobic molecule like Diethanolamine (B148213) methoxycinnamate, this technique offers a promising pathway to create stable microparticles that limit direct exposure to UV radiation and pro-degradative environmental factors.

Table 1: Parameters Influencing Complex Coacervation

| Parameter | Description | Impact on Microcapsules |

|---|---|---|

| Biopolymer Type | Choice of oppositely charged polymers (e.g., gelatin and gum arabic). scielo.br | Affects wall thickness, permeability, and stability. |

| Core-to-Wall Ratio | The relative amount of the active agent to the encapsulating polymers. | Influences payload, capsule size, and release kinetics. |

| pH and Ionic Strength | Critical for inducing the electrostatic interactions that lead to coacervation. researchgate.net | Determines the efficiency of phase separation and encapsulation. |

| Crosslinking Agent | Chemical (e.g., glutaraldehyde) or enzymatic (e.g., transglutaminase) treatment. scielo.br | Hardens the capsule wall, improving stability and controlling permeability. |

| Drying Method | Post-processing step, such as freeze-drying or spray-drying. scielo.brnih.gov | Affects the final morphology, integrity, and shelf-life of the microparticles. |

Zeolites are microporous, crystalline aluminosilicates with a well-defined network of channels and cavities, making them ideal host materials for encapsulating guest molecules. researchgate.netrsc.org The "ship-in-a-bottle" synthesis is a common method where smaller precursor molecules are introduced into the zeolite pores and then assembled into a larger guest molecule that becomes physically trapped. researchgate.net

The encapsulation of an organic molecule like Diethanolamine methoxycinnamate within a zeolite framework would rely on strong host-guest interactions, including van der Waals forces and potential electrostatic interactions with the zeolite's acid sites. rsc.orgresearcher.life The rigid and confined environment of the zeolite pores can significantly alter the properties of the guest molecule, offering protection from external factors and enhancing photochemical stability. researchgate.net The choice of zeolite is critical, as the pore size must be large enough to admit the guest molecule but small enough to effectively trap it. rsc.org The interaction between the guest molecule and the host's intracrystalline voids can be studied to understand how confinement affects the molecule's electronic and physical properties. researchgate.netnih.gov

Dispersing this compound within a polymeric matrix is another effective method for stabilization. The goal is to achieve a fine and uniform dispersion of the UV filter within a solid polymer, which can be achieved through techniques like emulsion solvent evaporation. researchgate.net

Table 2: Photostability of Encapsulated Ethylhexyl Methoxycinnamate (EMC) in Different Matrices

| Encapsulation System | Core Material | Key Finding | Reference |

|---|---|---|---|

| Lipid Nanoparticles | Ethylhexyl Methoxycinnamate (EMC) | Free EMC showed a 30% loss of absorbance after 2 hours of irradiation, while encapsulated forms showed a loss of only 10-21%. | nih.gov |

| Polymeric Nanoparticles | trans-EHMC | Degradation was reduced from 52.3% for free sunscreen to 35.3% when encapsulated in PLGA nanoparticles. | researchgate.net |

| Sunscreen Formulations | Ethylhexyl Methoxycinnamate (EHM) | The photostability of EHM, often destabilized by other UV filters, was significantly improved by the addition of bis-ethylhexyloxyphenol methoxyphenyl triazine. | nih.gov |

Interfacial Phenomena and Adsorption Mechanisms within Composite Systems

The effectiveness of encapsulation relies on the interfacial phenomena between the core molecule (this compound) and the host material. In complex coacervation, the primary mechanism is the electrostatic attraction between oppositely charged biopolymers, which then adsorb onto the surface of the dispersed oil droplets containing the UV filter. scielo.br

In zeolite systems, the adsorption is governed by a combination of factors. The relative size of the guest molecule and the host's pores dictates the physical possibility of entry. rsc.org Once inside, host-guest interactions, such as hydrophobic interactions and electrostatic forces between the molecule and the zeolite framework's acid sites, determine the stability of the encapsulation. researchgate.netnih.gov These interactions are crucial as they can influence the orientation and conformation of the guest molecule, thereby affecting its photophysical properties. nih.gov The study of these adsorption mechanisms is essential for designing composite systems with optimal stability and performance.

Spectroscopic and Morphological Characterization of Composite Materials

To verify the successful encapsulation and understand the structure of the resulting composites, various analytical techniques are employed.

Scanning Electron Microscopy (SEM) is a fundamental tool for analyzing the surface topography and morphology of composite materials. researchgate.net For micro- or nanoparticles containing this compound, SEM analysis can reveal critical information about particle size, shape, and surface characteristics. beilstein-journals.org For instance, SEM images can confirm the formation of spherical microcapsules from complex coacervation and assess their integrity after processes like freeze-drying or spray-drying. scielo.br In studies of polymer-based composites, SEM is used to visualize the dispersion of the filler within the matrix and to analyze the fracture surface, providing insights into the matrix-filler interaction. researchgate.net It can effectively discriminate objects on a nanoscale and illustrate the characteristics of the nanocomposite as a function of nanofiber size, shape, and orientation. researchgate.net

Thermogravimetric Analysis (TGA) for Thermal Stability within Matrices

Thermogravimetric Analysis (TGA) is a vital technique for assessing the thermal stability of this compound when it is incorporated into a matrix, such as a polymer or an emulsion. TGA measures the change in mass of a sample as a function of temperature, providing insights into its decomposition profile and thermal resilience.

A study on various cinnamate esters as plasticizers in PVC demonstrated that the thermal stability of the plasticized PVC is influenced by the molecular weight of the plasticizer. mdpi.com Generally, higher molecular weight plasticizers, which often possess more ester bonds and aromatic groups, contribute to better thermal stability. mdpi.com

Furthermore, research into thermosetting polymers derived from cinnamate esters of epoxidized plant oils has shown specific degradation onset temperatures. For example, a cross-linked polymer of epoxidized castor oil with cinnamate esters exhibited a 5% weight loss at a temperature of 209°C, indicating the point at which significant thermal degradation begins. researchgate.net

These findings from related compounds suggest that the thermal stability of this compound within a matrix is a complex interplay between its intrinsic thermal properties and its interaction with the surrounding matrix. The data from analogous cinnamate esters can be summarized as follows:

| Matrix Polymer | Cinnamate Ester Type | Key TGA Finding | Reference |

| Polylactide (PLA) | Allyl Cinnamate | Decrease in Tg from 61.7 °C to 36.1 °C; slight plasticizer loss during processing. | researchgate.net |

| Polyvinyl Chloride (PVC) | Various Cinnamic Acid-Based Plasticizers | Thermal stability is influenced by the molecular weight of the plasticizer. | mdpi.com |

| Epoxidized Plant Oil | Cinnamate Esters | Degradation onset (5% weight loss) of the cross-linked polymer at 209°C. | researchgate.net |

This table presents data from studies on various cinnamate esters to provide an insight into the potential thermal behavior of this compound within polymer matrices.

Influence of Matrix Confinement on Molecular Behavior and Reactivity

The confinement of this compound within a complex matrix, such as a hydrogel, emulsion, or a porous solid, can significantly alter its molecular behavior and reactivity compared to its state in a bulk solution. These confinement effects are a result of the physical and chemical interactions between the molecule and the matrix.

Molecular dynamics simulations of small molecules within polymer matrices have shown that the diffusion and mobility of the confined molecule are heavily dependent on the free volume of the matrix. drexel.edu The size of the solute molecule relative to the pore size of the matrix is a critical factor. drexel.edu The mobility of the polymer chains themselves also has a substantial impact on the diffusion of the entrapped molecule. drexel.edu

The nature of the interactions between the small molecule and the polymer matrix also plays a crucial role. Attractive interactions can lead to faster diffusion than would be expected for an inert solute of the same size, as the molecule actively partitions across bottlenecks within the network. drexel.edu In the context of this compound, its polar diethanolamine group and aromatic methoxycinnamate moiety would likely lead to specific hydrogen bonding and π-π stacking interactions with a suitable polymer matrix, influencing its distribution and mobility.

The permeation of small molecules through dense amorphous polymeric membranes is an active process where the polymer is directly involved. nih.gov The sorption of molecules into the polymer is related to both the free volume and the specific interactions between the molecule and the polymer. nih.gov For this compound in a cosmetic emulsion, its partitioning between the oil and water phases and its interaction with the surfactants and other formulation components will dictate its local concentration and, consequently, its reactivity and photostability. The stability of UV filters like cinnamates can be influenced by the vehicle they are in, with different degradation pathways observed in various solvents and emulsions. researchgate.net

Furthermore, the concept of matrix confinement has been shown to suppress the migration and aggregation of species in certain systems. For example, the synergistic interplay between a carbon matrix and copper-nitrogen coordination sites can prevent the aggregation of copper species. acs.org This principle could be relevant for preventing the crystallization or aggregation of this compound within a formulation, thereby maintaining its efficacy. The encapsulation of UV filters is a strategy employed to enhance their stability and prevent interactions with the skin and other components. nih.gov

While direct studies on the matrix confinement of this compound are scarce, the general principles derived from molecular dynamics simulations and studies of other confined small molecules provide a strong framework for understanding its behavior. The key influencing factors are summarized below:

| Influencing Factor | Effect on Confined Molecule | Relevant Principles |

| Free Volume/Pore Size | Restricts molecular motion and diffusion. | Size-exclusion effects are critical for solute diffusion in polymer matrices. drexel.edu |

| Matrix Mobility | Dynamic polymer chains can facilitate the movement of the confined molecule. | The mobility of polymer chains significantly affects solute diffusion. drexel.edu |

| Solute-Matrix Interactions | Specific interactions (e.g., hydrogen bonding, π-π stacking) can alter partitioning and diffusion rates. | Attractive interactions can lead to faster diffusion than for inert molecules of the same size. drexel.edu |

| Matrix Architecture | The structure of the matrix can prevent aggregation and control reactivity. | Confinement can suppress the migration and aggregation of the confined species. acs.org |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of diethanolamine methoxycinnamate (DEA-methoxycinnamate) relevant to its function as a UV filter?

- Methodological Answer : Characterize its UV absorption profile using UV-Vis spectroscopy to confirm its peak absorption in the UVB range (~290–320 nm) . Measure log Pow (octanol-water partition coefficient) to assess bioaccumulation potential, as low values (e.g., <1) suggest minimal bioaccumulation . Evaluate photostability via irradiation experiments (e.g., solar simulators) to quantify trans-cis isomerization rates, a common degradation pathway for cinnamates .

Q. How does the molecular structure of DEA-methoxycinnamate influence its UV absorption mechanism?

- Methodological Answer : Perform quantum chemical calculations (e.g., DFT or B3LYP) to model electron delocalization across the conjugated system, particularly the para-methoxy group and cinnamoyl backbone. Compare experimental UV spectra with theoretical predictions to validate the role of electron-donating/accepting substituents .

Q. What experimental protocols are recommended for assessing the safety profile of DEA-methoxycinnamate in topical applications?

- Methodological Answer : Conduct in vitro assays (e.g., 3D epidermal models) to evaluate skin irritation potential. Use Ames tests for mutagenicity and chronic rodent studies (OECD guidelines) to assess carcinogenicity, referencing DEA’s classification as a Group 2B carcinogen . Monitor transdermal absorption via Franz diffusion cells paired with LC-MS quantification .

Advanced Research Questions

Q. How can photostability be enhanced in DEA-methoxycinnamate formulations without compromising UVB efficacy?

- Methodological Answer : Co-formulate with photostabilizers (e.g., octocrylene) or hybridize with xanthone derivatives to broaden absorption into UVA and reduce isomerization. Quantify photodegradation kinetics using HPLC post-irradiation and compare with unmodified cinnamates .

Q. What are the kinetic and thermodynamic implications of DEA-methoxycinnamate’s reactivity in aqueous solutions?

- Methodological Answer : Apply penetration theory models to study reaction kinetics in buffered systems (e.g., zwitterion mechanisms for carbamate formation). Use microreactor setups to enhance mass transfer and measure CO2 absorption rates, extrapolating insights from DEA’s role in alkanolamine-CO2 systems .

Q. How do surfactant properties of DEA influence the formulation stability of DEA-methoxycinnamate in emulsion-based sunscreens?

- Methodological Answer : Optimize surfactant concentration (e.g., 1–9% w/w) via homogenization (2000–3000 rpm) and assess stability using spinning drop tensiometry for surface tension and microscopy for droplet size distribution. Validate with ANOVA and Duncan’s tests to identify statistically significant formulation parameters .

Q. What environmental fate models predict the biodegradation and mobility of DEA-methoxycinnamate in aquatic ecosystems?

- Methodological Answer : Conduct OECD 301 biodegradability tests to confirm "readily biodegradable" classification. Estimate soil mobility via log Koc (e.g., 0.60) and bioaccumulation using BCF models (e.g., regression-based BCF = 3 for fish), aligning with DEA’s low persistence profile .

Data Contradiction and Reconciliation

Q. How can researchers reconcile conflicting data on DEA-methoxycinnamate’s carcinogenic potential?

- Methodological Answer : Compare mechanistic studies (e.g., DEA’s testicular toxicity in rodents) with epidemiological data. Use probabilistic risk assessment models to extrapolate mouse-derived NOAELs (No Observed Adverse Effect Levels) to human exposure scenarios, accounting for concentration thresholds in cosmetics (e.g., <0.1% in formulations) .

Q. What analytical techniques resolve discrepancies in DEA-methoxycinnamate’s UV filtering efficiency across different formulations?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.